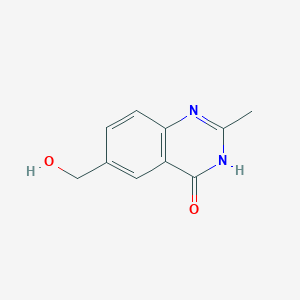

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a hydroxymethyl group at the 6-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with formaldehyde and a suitable methylating agent. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(carboxymethyl)-2-methylquinazolin-4(1H)-one.

Reduction: Formation of 6-(hydroxymethyl)-2-methyl-1,2,3,4-tetrahydroquinazolin-4-one.

Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

One of the primary applications of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is in the field of antimicrobial research. Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives of quinazolinone have shown efficacy against Pseudomonas aeruginosa, a common Gram-negative bacterium associated with infections in immunocompromised patients .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Inhibitory |

| 4-Hydroxy-3-methyl-2(1H)-quinolone | Mycobacterium tuberculosis | IC90 6.8 µM |

| Novel quinazolinones | Various Gram-positive and Gram-negative bacteria | Variable |

Anticancer Potential

The anticancer potential of quinazolinones, including this compound, is another area of active investigation. Quinazolinones have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to "thymineless cell death," making these compounds promising candidates for cancer therapy .

Case Study: Dihydrofolate Reductase Inhibition

Research has demonstrated that certain quinazolinone derivatives exhibit potent DHFR inhibition, which correlates with their anticancer activity. For example, compounds designed to target DHFR have shown significant cytotoxic effects in vitro, highlighting the therapeutic potential of this class of compounds in oncology .

Anti-inflammatory Activity

Another significant application is in anti-inflammatory treatments. Studies have reported that derivatives of quinazolin-4(3H)-one exhibit anti-inflammatory properties, making them suitable for treating conditions characterized by inflammation. The mechanism often involves the modulation of inflammatory pathways and cytokine production .

Table 2: Anti-inflammatory Effects of Quinazolinone Derivatives

| Compound | Model Used | % Inhibition |

|---|---|---|

| 5a | Carrageenan-induced paw edema | 43.71% |

| 8a | Cotton pellet-induced granuloma | 50.00% |

Mechanistic Studies and Interaction with Biological Targets

Understanding the binding affinity and interaction mechanisms between this compound and various biological targets is crucial for its application in drug design. Interaction studies reveal that this compound may bind to specific enzymes and receptors involved in metabolic pathways, influencing therapeutic strategies .

Table 3: Binding Affinity Studies

| Target Enzyme/Receptor | Binding Affinity (IC50) |

|---|---|

| PqsR (in Pseudomonas aeruginosa) | <300 nM |

| Dihydrofolate reductase | Potent inhibitor |

Mécanisme D'action

The mechanism of action of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione: Another heterocyclic compound with a hydroxymethyl group.

Hydroxymethylfurfural: An organic compound with a hydroxymethyl group, known for its applications in the production of biofuels and chemicals.

Uniqueness

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and the presence of both hydroxymethyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Activité Biologique

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Information:

- CAS Number: 1378372-01-0

- Molecular Formula: C10H10N2O

- Molecular Weight: 174.20 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various pathogens, particularly in inhibiting the growth of multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound has demonstrated an IC50 value of less than 300 nM in whole-cell assays, indicating strong antimicrobial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinazolinone derivatives, including this compound, have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies have documented its ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes and receptors, forming covalent bonds that inhibit their function. This is particularly evident in its action against bacterial enzymes involved in cell wall biosynthesis .

- Targeting Signaling Pathways: It modulates critical signaling pathways by inhibiting receptor autophosphorylation, leading to reduced cell proliferation in cancer cells .

- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted. Future studies should focus on:

- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate the precise molecular interactions and pathways affected by the compound.

- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity against target pathogens and cancer cells.

Propriétés

IUPAC Name |

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRWOZRMUDBBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.